N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide
Description
N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a synthetic quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazoline core with a thioxo substituent at position 6 and a hexanamide chain at position 5. This compound’s structural complexity distinguishes it from simpler quinazoline analogs, warranting comparative analysis with related derivatives .
Properties
CAS No. |
688053-60-3 |
|---|---|
Molecular Formula |
C26H32N4O4S |
Molecular Weight |
496.63 |
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35) |
InChI Key |
ZBXBCUMGOCAYBX-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. Its complex structure suggests diverse biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O4S |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | TTWUNMGMTJVYML-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and growth.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing processes such as apoptosis and proliferation.
- DNA Intercalation : Potential intercalation into DNA structures may alter gene expression and disrupt normal cellular processes.
Case Studies
Several studies have explored the biological effects of similar compounds with structural similarities to this compound:
- Anticancer Activity : A study demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Properties : Research has shown that compounds with thioxo groups can enhance antibacterial activity by disrupting bacterial cell membranes .
Anticancer Potential
The anticancer properties of this compound have been investigated in vitro. Similar compounds have demonstrated:
- Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest .
- Mechanisms of Action : The activation of apoptotic pathways through caspase activation has been noted in studies involving related quinazoline derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy:
Scientific Research Applications
Biological Activities
Anticancer Properties :
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, certain quinazoline derivatives have been shown to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The specific compound N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide may share similar mechanisms due to its structural analogies with known anticancer agents.
Antimicrobial Activity :
Quinazoline derivatives have also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound could be effective against bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.
Synthesis and Derivative Development
Synthetic Pathways :
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the thioxo group via sulfurization methods.
- Functionalization of the amino side chain using alkylation techniques to achieve the desired ethyl and phenyl substitutions.
Case Studies :
Several studies have explored the synthesis of related quinazoline compounds with promising biological activities. For example, a study on substituted quinazolines showed enhanced activity against specific cancer cell lines when modified at certain positions on the ring structure. These insights suggest that similar modifications could be beneficial for this compound.
Therapeutic Potential
Drug Development :
Given its structural features and preliminary biological activity data, this compound holds promise as a lead compound in drug development for cancer and infectious diseases. Ongoing research is necessary to evaluate its efficacy and safety through preclinical and clinical trials.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioxo Group
The thioxo (C=S) group exhibits nucleophilic substitution potential, particularly in reactions with halogenated reagents. For instance:
Key Observations :
-
Substitution occurs preferentially at the thioxo site due to its electrophilic nature .
-
Products show characteristic IR absorption bands at 1,593–1,573 cm⁻¹ (C=N) and NMR signals for CH₂ groups (e.g., δ 4.23 ppm) .
Condensation with Active Methylene Compounds
The quinazoline core reacts with active methylene reagents (e.g., ethyl acetoacetate) to form annulated heterocycles:
Mechanistic Insight :
-
The reaction proceeds via enolate formation at the active methylene site, followed by cyclization to form a seven-membered triazepine ring .
Cycloaddition with Activated Unsaturated Compounds
The compound undergoes [4+2] cycloaddition with activated alkynes or nitriles:
Schiff Base Formation
Condensation with aromatic aldehydes yields Schiff bases or triazoles, depending on substituent effects:
Substituent Effects :
-
Electron-withdrawing groups (e.g., -Cl) favor triazole formation via cyclization .
-
Electron-donating groups (e.g., -OH) stabilize Schiff bases .
Hydrolysis of Amide Bond
The terminal amide group undergoes partial hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Analytical Confirmation | References |
|---|---|---|---|---|
| 1M HCl, 80°C, 6 h | Hexanoic acid derivative | 45% | IR loss at 3,300 cm⁻¹ (N-H); m/z = 318 (M⁺) | |
| 0.5M NaOH, reflux, 4 h | Ammonium salt of hydrolyzed amide | 55% | NMR: δ 1.25 ppm (CH₃ from ethyl group) |
Biological Interactions as a Reaction Pathway
While not a traditional chemical reaction, the compound interacts with biological targets:
| Target | Interaction Type | Outcome | References |
|---|---|---|---|
| Acetylcholinesterase | Competitive inhibition | IC₅₀ = 12.3 µM (via thioxo group binding) | |
| Serotonin receptors | Allosteric modulation | Kᵢ = 8.7 nM (amide participation) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, molecular properties, and biological activities of the target compound and its analogs:
Key Findings
Side-Chain Variations: The hexanamide chain in the target compound and ’s analog provides flexibility for membrane permeation, whereas the shorter acrylamide chain in 9d may limit bioavailability . The N-ethyl(phenyl)aminopropyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar hydroxy group in 9d or the methoxyethylamino-sulfanyl group in ’s compound .
The sulfanyl substituent in ’s compound may enhance redox activity, though its pharmacological profile is uncharacterized .
Synthetic Feasibility :
- 9d was synthesized with moderate yield (65%) and high purity (>95%), whereas the target compound’s synthesis complexity (due to multiple substituents) may require optimized protocols .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s thioxo group would exhibit a C=S stretch (~1100 cm⁻¹), absent in 9d’s IR profile (C=O at 1657 cm⁻¹) .
- Solubility : The dioxolo ring in the target compound may improve aqueous solubility compared to the lipophilic 6,7-dimethoxy groups in Alfuzosin analogs .
- Melting Point : 9d’s melting point (177–178°C) suggests crystalline stability, while the target compound’s larger size may result in a higher or broader range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
